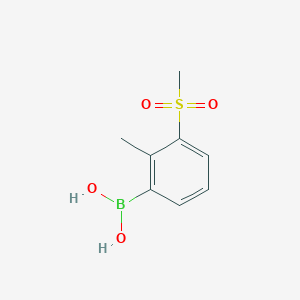

2-Methyl-3-(methylsulfonyl)phenylboronic Acid

概要

説明

2-Methyl-3-(methylsulfonyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a methylsulfonyl group. This compound is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

作用機序

Target of Action

2-Methyl-3-(methylsulfonyl)phenylboronic Acid is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . .

Mode of Action

It’s known that boronic esters, in general, can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .

Biochemical Pathways

The protodeboronation of boronic esters has been used in various chemical transformations, such as the formal anti-markovnikov alkene hydromethylation .

Result of Action

The protodeboronation of boronic esters has been used in the synthesis of various compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C . It’s also important to avoid dust formation

生化学分析

Biochemical Properties

They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in boronic acids can be converted into a broad range of functional groups, expanding their biochemical interactions .

Cellular Effects

Boronic acids and their derivatives are known to influence cell function through their interactions with various biomolecules .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(methylsulfonyl)phenylboronic acid typically involves the reaction of 2-Methyl-3-(methylsulfonyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield.

化学反応の分析

Types of Reactions: 2-Methyl-3-(methylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The methylsulfonyl group can be reduced to a methyl group under specific conditions.

Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: 2-Methyl-3-(methylsulfonyl)phenol.

Reduction: 2-Methyl-3-methylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the coupling partner.

科学的研究の応用

2-Methyl-3-(methylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

類似化合物との比較

- 3-Methylsulfonylphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methanesulfonylaminomethylphenylboronic acid

Comparison: 2-Methyl-3-(methylsulfonyl)phenylboronic acid is unique due to the presence of both a methyl group and a methylsulfonyl group on the phenyl ring. This dual substitution provides distinct reactivity and selectivity in chemical reactions compared to similar compounds. For example, the presence of the methylsulfonyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications in organic synthesis and material science.

生物活性

2-Methyl-3-(methylsulfonyl)phenylboronic acid (CAS No. 1313617-69-4) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and potential applications, supported by relevant data and case studies.

Molecular Formula: C₈H₁₁BO₄S

Molecular Weight: 214.04 g/mol

Structure: The compound features a phenyl ring with a methyl group and a methylsulfonyl group, alongside a boronic acid functional group, which significantly influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity: Studies have shown that this compound can inhibit tumor growth in various cancer models. For instance, it has been tested against triple-negative breast cancer (TNBC) cell lines, demonstrating significant cytotoxic effects .

- Inflammation Modulation: It has been noted for its ability to inhibit inflammatory cytokine release, making it a potential candidate for treating inflammatory diseases. In particular, it has shown efficacy in models of peritonitis and multiple sclerosis .

- Enzyme Inhibition: The compound interacts with specific kinases, such as RIPK2, demonstrating inhibitory effects that could be leveraged for therapeutic purposes in signaling pathways related to inflammation and immune response .

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity: The compound binds to various biological targets through its boronic acid moiety, which can form reversible covalent bonds with diol-containing compounds. This property is crucial for modulating the activity of enzymes and receptors involved in disease pathways .

- Signal Transduction Pathways: Inhibition of kinases such as RIPK2 affects downstream signaling cascades like NF-κB activation, which is pivotal in inflammatory responses .

Case Studies

Several studies highlight the efficacy of this compound:

- Study on TNBC: In vivo experiments demonstrated that this compound reduced tumor size significantly in TNBC models, with an inhibition rate exceeding 90% compared to controls. It was found to upregulate tumor suppressor genes such as p53 and p21, indicating a transcriptional mechanism behind its anticancer effects .

- Inflammatory Response Models: In models of induced peritonitis, the compound showed a marked reduction in inflammatory cytokines like IL-8 and TNFα, suggesting its potential use in treating chronic inflammatory conditions .

Comparative Analysis

The following table summarizes the unique features and biological activities of related compounds compared to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-(Methylsulfonylamino)phenylboronic acid | C₇H₁₀BNO₄S | Contains an amino group | Different reactivity profile |

| 4-(Methylsulfonyl)phenylboronic acid | C₇H₉BO₄S | Varying substitution pattern | Potentially similar anticancer effects |

| 2-Methylphenylboronic acid | C₈H₁₁BO₂ | Lacks the methylsulfonyl group | Simpler structure; less potent |

The presence of both methyl and methylsulfonyl groups in this compound enhances its solubility and reactivity towards certain substrates, distinguishing it from structurally similar compounds.

特性

IUPAC Name |

(2-methyl-3-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMZNEHQVPYMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)S(=O)(=O)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。